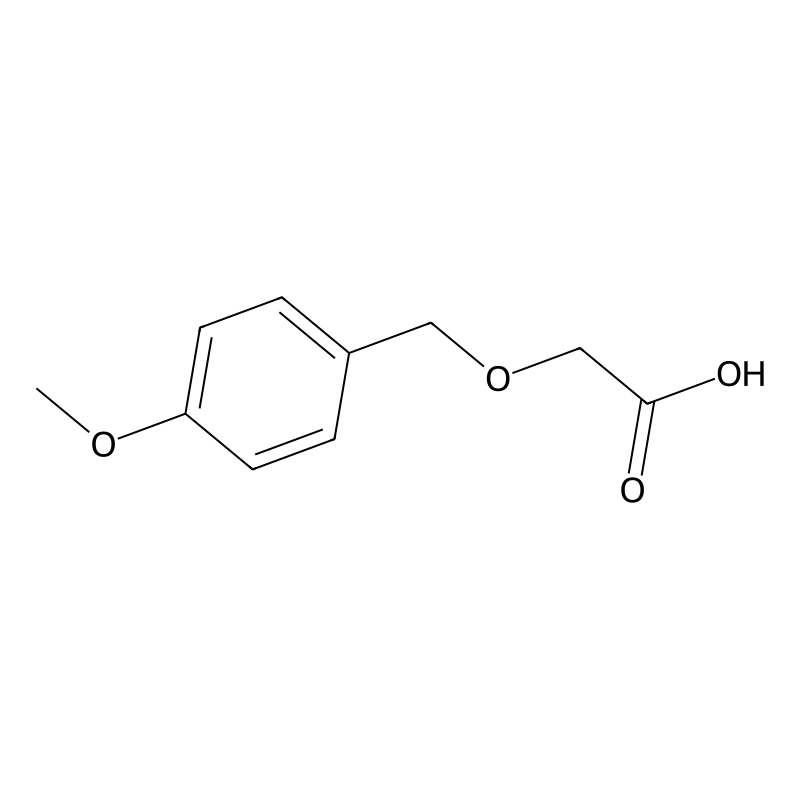2-((4-Methoxybenzyl)oxy)acetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-((4-Methoxybenzyl)oxy)acetic acid is a chemical compound with the molecular formula C₁₀H₁₂O₄ and a CAS number of 88920-24-5. This compound features a methoxy group attached to a benzyl moiety, which is further connected to an acetic acid group. The structure contributes to its unique properties, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis. It is known to cause skin and eye irritation, necessitating careful handling .
Chemical Properties and Synthesis:
-((4-Methoxybenzyl)oxy)acetic acid, also known as MBOA, is an organic molecule with the chemical formula C₁₀H₁₂O₄. It is a white crystalline solid that is soluble in various organic solvents but poorly soluble in water.
The synthesis of MBOA has been described in scientific literature. Researchers have employed various methods, including:
- Condensation of 4-methoxybenzyl chloride with sodium chloroacetate
- Esterification of 4-methoxybenzylalcohol with chloroacetic acid []
Potential Applications in Scientific Research:
MBOA has been investigated for various potential applications in scientific research, including:
- Herbicide development: Studies have explored MBOA's herbicidal properties against certain weeds. However, more research is needed to determine its efficacy and safety compared to existing herbicides.
- Antimicrobial activity: Some studies have suggested that MBOA may exhibit antimicrobial activity against certain bacteria and fungi. However, further research is necessary to understand its mechanism of action and potential applications.
- Organic synthesis: MBOA can be used as a building block in the synthesis of more complex organic molecules. This application is relevant to various research fields, including medicinal chemistry and materials science.
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to its constituent alcohol and acetic acid.
- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
These reactions are fundamental for synthesizing derivatives or modifying the compound for specific applications.
Research indicates that 2-((4-Methoxybenzyl)oxy)acetic acid exhibits various biological activities, particularly in the realm of pharmacology. It has been studied for:
- Anti-inflammatory properties: Some studies suggest it may inhibit inflammatory pathways.
- Antioxidant activity: The compound may help in scavenging free radicals, contributing to its potential therapeutic effects.
Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
Several methods exist for synthesizing 2-((4-Methoxybenzyl)oxy)acetic acid:
- Direct Alkylation: Starting from acetic acid, the compound can be synthesized through the alkylation of sodium salts with 4-methoxybenzyl bromide.
- Ester Hydrolysis: Another method involves the esterification of 4-methoxybenzyl alcohol with chloroacetic acid, followed by hydrolysis.
- Grignard Reaction: A Grignard reagent derived from 4-methoxybenzaldehyde can react with carbon dioxide followed by acidic workup to yield the desired product.
Each method has its advantages and drawbacks concerning yield, purity, and reaction conditions.
2-((4-Methoxybenzyl)oxy)acetic acid has several applications:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.
- Agriculture: Potential use as a plant growth regulator due to its biological activity.
- Chemical Research: Utilized in studies exploring new synthetic pathways and biological evaluations.
Its versatility makes it valuable across multiple industries.
Interaction studies involving 2-((4-Methoxybenzyl)oxy)acetic acid have focused on its potential synergistic effects with other compounds:
- Drug Interactions: Preliminary studies suggest it may enhance the efficacy of certain anti-inflammatory drugs when used in combination.
- Biological Pathways: Investigations into its interaction with cellular signaling pathways have shown promise in modulating responses in inflammatory models.
Understanding these interactions is crucial for developing safe and effective therapeutic strategies.
Several compounds share structural similarities with 2-((4-Methoxybenzyl)oxy)acetic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Methoxybenzoic Acid | Contains a methoxy group and carboxylic acid | Stronger acidity; used as an intermediate in synthesis |
| Benzyl Acetic Acid | Benzyl group attached directly to acetic acid | Lacks the methoxy group; different solubility properties |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Hydroxyl group on aromatic ring | Known for anti-inflammatory properties; more polar |
2-((4-Methoxybenzyl)oxy)acetic acid stands out due to its specific methoxy substitution, which affects both its solubility and biological activity compared to these similar compounds.








